8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
CAS No.: 2034316-98-6
Cat. No.: VC4534382
Molecular Formula: C20H19BrN2O3S
Molecular Weight: 447.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034316-98-6 |
|---|---|
| Molecular Formula | C20H19BrN2O3S |
| Molecular Weight | 447.35 |
| IUPAC Name | 8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
| Standard InChI | InChI=1S/C20H19BrN2O3S/c21-17-7-1-2-9-19(17)27(24,25)23-13-10-16(11-14-23)26-18-8-3-5-15-6-4-12-22-20(15)18/h1-9,12,16H,10-11,13-14H2 |
| Standard InChI Key | NOBAYUWOHLAXIB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a quinoline scaffold substituted at the 8-position with a piperidine ring via an ether linkage. The piperidine moiety is further functionalized at the 1-position with a 2-bromophenylsulfonyl group . This combination creates a hybrid structure that integrates aromatic, heterocyclic, and sulfonamide functionalities (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉BrN₂O₃S |
| Molecular Weight | 447.35 g/mol |
| IUPAC Name | 8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
| SMILES | C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br |
The sulfonamide group introduces strong electron-withdrawing characteristics, while the bromine atom at the ortho position of the phenyl ring may influence steric interactions and metabolic stability .
Synthetic Methodologies
Core Scaffold Construction
Synthesis typically proceeds through a multi-step sequence:
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Piperidine sulfonylation: Reaction of piperidin-4-ol with 2-bromobenzenesulfonyl chloride under basic conditions yields 1-(2-bromophenylsulfonyl)piperidin-4-ol .
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Etherification: Subsequent nucleophilic substitution with 8-hydroxyquinoline in the presence of a coupling agent (e.g., Mitsunobu conditions) forms the critical C-O bond.
Key Reaction Parameters
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Sulfonylation typically occurs at 0–25°C in dichloromethane with triethylamine as base .
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Ether formation requires anhydrous conditions to prevent hydrolysis of the sulfonamide intermediate.
Structure-Activity Relationships (SAR)
Critical Substituent Effects
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Bromine position: Ortho substitution on the phenyl ring improves metabolic stability compared to para isomers .
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Piperidine oxygenation: Ether linkages at position 4 enhance blood-brain barrier penetration relative to methylene bridges .
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Sulfonamide group: The -SO₂- group increases aqueous solubility while maintaining lipophilicity (logP ≈ 2.8) .
Future Research Directions
Derivative Synthesis
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Introduce fluorinated aryl groups to modulate pharmacokinetic profiles .
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Explore spirocyclic piperidine variants to reduce CYP450-mediated metabolism .
Target Validation Studies
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